Cajanol Cajanol Cajanol belongs to the class of organic compounds known as 7-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C7 atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, cajanol is considered to be a flavonoid lipid molecule. Cajanol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cajanol is primarily located in the membrane (predicted from logP). Outside of the human body, cajanol can be found in pigeon pea and pulses. This makes cajanol a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 61020-70-0
VCID: VC21336503
InChI: InChI=1S/C17H16O6/c1-21-10-6-13(19)16-15(7-10)23-8-12(17(16)20)11-4-3-9(18)5-14(11)22-2/h3-7,12,18-19H,8H2,1-2H3
SMILES: COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O
Molecular Formula: C17H16O6
Molecular Weight: 316.3 g/mol

Cajanol

CAS No.: 61020-70-0

Cat. No.: VC21336503

Molecular Formula: C17H16O6

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Cajanol - 61020-70-0

CAS No. 61020-70-0
Molecular Formula C17H16O6
Molecular Weight 316.3 g/mol
IUPAC Name 5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C17H16O6/c1-21-10-6-13(19)16-15(7-10)23-8-12(17(16)20)11-4-3-9(18)5-14(11)22-2/h3-7,12,18-19H,8H2,1-2H3
Standard InChI Key RYYWWFXWFMYKJM-UHFFFAOYSA-N
SMILES COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O
Canonical SMILES COC1=CC(=C2C(=C1)OCC(C2=O)C3=C(C=C(C=C3)O)OC)O

Chemical Properties and Structure

Cajanol (C₁₇H₁₆O₆) is an isoflavonoid with a molecular weight of 316.30 g/mol . Its chemical name is 2,3-dihydro-5-hydroxy-3-(4-hydroxy-2-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one, and it is registered with PubChem CID 442670 . The compound features a benzopyran-4-one structure with hydroxyl and methoxy functional groups that contribute to its biological activity. These structural elements give cajanol its characteristic chemical properties and enable its interaction with various cellular targets.

From a physical perspective, cajanol exists as a solid at room temperature, with its specific melting point and solubility characteristics determined by its molecular structure. The presence of multiple hydroxyl groups confers some degree of water solubility while the methoxy groups contribute to its lipophilicity, allowing it to interact with cellular membranes and protein binding sites.

Natural Sources and Traditional Uses

Cajanol has been primarily isolated from Cajanus cajan, commonly known as pigeon pea . This plant belongs to the Fabaceae family and is widely distributed in tropical and subtropical regions across the globe. Pigeon pea has significant ethnopharmacological importance and has been utilized by various communities for its medicinal properties.

Traditional medicinal systems have employed Cajanus cajan for treating numerous ailments including jaundice, diarrhea, sores, cough, bronchitis, bladder stones, and diabetes . The plant contains several bioactive compounds including polyphenols, quercetin, luteolin, apigenin, isorhamnetin, flavonoids, and cajaninstilbene acid, with cajanol being one of its significant bioactive constituents .

Indigenous communities such as the Garo tribe of Bangladesh, Chinese populations, and communities in West Indies, Tamil Nadu, and Rajasthan have incorporated pigeon pea into their traditional medicinal practices . These diverse applications highlight the significance of cajanol and other pigeon pea constituents in traditional medicine systems.

Pharmacological Activities

Anti-cancer Properties

The most thoroughly investigated aspect of cajanol's pharmacological profile is its remarkable ability to combat drug resistance in cancer cells. Research has demonstrated that cajanol effectively sensitizes resistant cancer cells to conventional chemotherapeutic agents, most notably paclitaxel.

Table 1. Effect of Cajanol on Paclitaxel Sensitivity in A2780 and A2780/Taxol Cells

Cajanol Concentration (μM)IC₅₀ of Paclitaxel in A2780/Taxol (μM)Fold Resistance
035.85 ± 1.2329.15
225.67 ± 0.9422.52
416.25 ± 0.5414.51
86.54 ± 0.375.64
166.05 ± 0.335.50

This data clearly demonstrates that cajanol concentration-dependently reverses paclitaxel resistance, with an 8 μM concentration reducing the fold resistance from 29.15 to 5.64 .

Similar effects were observed in lung cancer cells (A549/Taxol), where cajanol reduced the IC₅₀ of paclitaxel from 289.34 ± 11.46 μM to 23.76 ± 1.12 μM at 16 μM cajanol concentration, decreasing the fold resistance from 38.48 to 3.15 .

Molecular Mechanisms of Action

Inhibition of PI3K/Akt/NF-κB Signaling Pathway

Cajanol's ability to inhibit P-gp expression appears to be mediated through the PI3K/Akt/NF-κB signaling pathway . This pathway is known to regulate ABCB1 gene transcription, and its activation has been associated with multidrug resistance in cancer cells.

Western blot analyses demonstrated that cajanol treatment reduces PI3K expression and Akt phosphorylation in A2780/Taxol cells without significantly affecting total Akt levels . Furthermore, cajanol inhibited the phosphorylation and nuclear translocation of NF-κB/p65, a transcription factor that regulates ABCB1 gene expression .

The pathway inhibition was comparable to that achieved with the PI3K inhibitor LY294002, supporting the hypothesis that cajanol's effects on P-gp expression are mediated through the PI3K/Akt/NF-κB signaling axis . Figure 1 illustrates the proposed mechanism of action.

Figure 1. Proposed Mechanism of Cajanol-Mediated Reversal of Drug Resistance
The diagram shows cajanol inhibiting PI3K expression and Akt phosphorylation, which prevents phosphorylation of IκB and nuclear translocation of NF-κB, ultimately reducing P-gp transcription and translation .

In Vivo Efficacy

The therapeutic potential of cajanol has been validated in animal models. In a BALB/c nude mouse tumor model using A2780/Taxol cells, combination treatment with cajanol and paclitaxel significantly reduced tumor volumes compared to control, cajanol alone, or paclitaxel alone groups .

After 24 days of treatment, the tumor volume in the cajanol plus paclitaxel group was 182.4 ± 20.4 mm³, which was substantially smaller than in the other treatment groups . This in vivo efficacy suggests that cajanol could potentially enhance the therapeutic effect of paclitaxel in clinical settings.

Future Research Directions

Despite the promising results observed with cajanol, several research gaps remain to be addressed:

  • Pharmacokinetic studies to determine cajanol's bioavailability, metabolism, and elimination

  • Assessment of potential toxicity and side effects

  • Evaluation of cajanol's effectiveness against other chemoresistant cancers

  • Development of optimized formulations to enhance delivery and efficacy

  • Investigation of potential synergies with other chemotherapeutic agents

  • Clinical trials to validate preclinical findings

Additionally, given the broad pharmacological activities associated with Cajanus cajan extracts, further research is warranted to explore cajanol's potential in treating conditions beyond cancer, such as inflammatory disorders and microbial infections.

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